4-(2-Ethenylphenyl)oxolan-3-one
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Overview
Description
4-(2-Ethenylphenyl)oxolan-3-one is an organic compound with the molecular formula C12H12O2. It is a cyclic ether with a phenyl group substituted at the second position and an ethenyl group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Ethenylphenyl)oxolan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethenylphenylacetic acid with an appropriate reagent to form the oxolan-3-one ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Ethenylphenyl)oxolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl and ethenyl groups can undergo substitution reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
4-(2-Ethenylphenyl)oxolan-3-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(2-Ethenylphenyl)oxolan-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Oxolan-3-one: A simpler cyclic ether without the phenyl and ethenyl substitutions.
4-Phenyl-2-oxazolidinone: A structurally related compound with different functional groups.
2-Ethenylphenol: A compound with a similar ethenyl group but different overall structure.
Uniqueness: 4-(2-Ethenylphenyl)oxolan-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C12H12O2 |
---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
4-(2-ethenylphenyl)oxolan-3-one |
InChI |
InChI=1S/C12H12O2/c1-2-9-5-3-4-6-10(9)11-7-14-8-12(11)13/h2-6,11H,1,7-8H2 |
InChI Key |
LBWWRICRHZATPQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1C2COCC2=O |
Origin of Product |
United States |
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